tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Overview
Description
“tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is a chemical compound . It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular formula of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” is C21H31N3O3 . Its molecular weight is 373.49 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Radioligand Development for SPECT Imaging
[123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate ([123I]3), synthesized from tert-butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, serves as a selective and high-affinity radioligand for diazepam-insensitive benzodiazepine receptors. This compound, developed as a potential SPECT (Single Photon Emission Computed Tomography) imaging agent, showcases the utilization of tert-butyl imidazole derivatives in radioligand synthesis and neuroimaging applications (He et al., 1994).
Synthetic Organic Chemistry
tert-Butyl phenylazocarboxylates, which share a similar tert-butyl moiety with tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions and allow for a range of radical reactions, illustrating the compound's potential as a precursor in diverse synthetic pathways (Jasch et al., 2012).
Chemical Structure and Crystallography
Research involving regioisomers of N-methylated benzimidazole compounds, which are structurally related to tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate, has provided insights into the complex structures of these compounds. X-ray diffraction studies elucidate the detailed structure, aiding in the design and development of amyloid-avid probes, which are significant in the study of neurodegenerative diseases (Morais et al., 2012).
Development of Fluorescent Materials
The compound's imidazole derivative has been utilized in the synthesis of fluorescent materials. For instance, the palladium-catalyzed synthesis of fluorescent (benz)imidazole-fused pyridines from tert-butyl imidazole derivatives exemplifies the application of this chemical structure in creating materials with specific optical properties, like fluorescence, which have broad applications in materials science and bioimaging (Chen et al., 2020).
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, the future directions of “tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate” and similar compounds could be in the development of novel drugs to address these challenges .
properties
IUPAC Name |
tert-butyl 4-(6-bromobenzimidazol-1-yl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2/c1-18(2,3)24-17(23)21-9-4-5-14(8-10-21)22-12-20-15-7-6-13(19)11-16(15)22/h6-7,11-12,14H,4-5,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBWCUNQQLDBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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